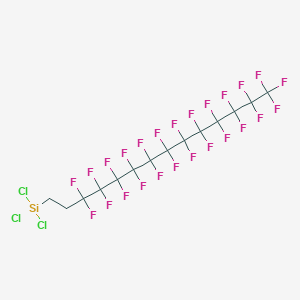

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl3F25Si/c15-43(16,17)2-1-3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)42/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHTUOVNMZYWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl3F25Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382353 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102488-50-6 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane

Introduction

1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane (FTS) is a fluorinated organosilane of significant interest in the fields of materials science, surface engineering, and increasingly, in advanced drug delivery and biomedical device development. Its unique molecular architecture, comprising a long perfluorinated tail and a reactive trichlorosilyl headgroup, enables the formation of robust, low-energy surfaces through the process of self-assembly. This guide provides a comprehensive overview of the core chemical properties of FTS, detailing its synthesis, mechanism of surface modification, resultant surface characteristics, and practical application protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The defining characteristic of FTS is its amphiphilic nature, which dictates its behavior in solution and at interfaces. The molecule consists of three key components:

-

Trichlorosilyl Headgroup (-SiCl₃): This highly reactive group is the anchor of the molecule, readily undergoing hydrolysis and condensation reactions to form stable covalent bonds with hydroxylated surfaces.

-

Ethyl Spacer (-CH₂CH₂-): This short hydrocarbon spacer links the reactive headgroup to the fluorinated tail.

-

Perfluorododecyl Tail (-(CF₂)₁₁CF₃): This long, fluorinated chain is responsible for the unique surface properties of FTS coatings, including ultra-low surface energy, hydrophobicity, and oleophobicity.

A summary of the key physicochemical properties of FTS is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₄Cl₃F₂₅Si | |

| Molecular Weight | 781.68 g/mol | N/A |

| Appearance | White to off-white solid | |

| Melting Point | 50-55 °C | |

| Boiling Point | >250 °C (decomposes) | N/A |

| Solubility | Miscible with nonpolar organic solvents (e.g., hexane, toluene) | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents |

Synthesis of this compound

The primary industrial synthesis route for FTS and similar long-chain perfluoroalkyltrichlorosilanes is the hydrosilylation of a terminal alkene. This process involves the addition of a silicon-hydride bond across the double bond of an alkene, catalyzed by a transition metal complex.

The synthesis of FTS can be conceptually broken down into two main steps:

-

Synthesis of the Perfluoroalkene Precursor: The synthesis starts with the telomerization of tetrafluoroethylene (TFE) to produce a perfluoroalkyl iodide. This is followed by a dehydroiodination reaction to yield the terminal alkene, 1H,1H,2H-perfluoro-1-tetradecene (C₁₂F₂₅CH=CH₂).

-

Hydrosilylation: The perfluoroalkene is then reacted with trichlorosilane (HSiCl₃) in the presence of a catalyst, typically a platinum-based complex like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The silicon hydride adds across the double bond, yielding the desired this compound.

The overall reaction is as follows:

C₁₂F₂₅CH=CH₂ + HSiCl₃ --(Catalyst)--> C₁₂F₂₅CH₂CH₂SiCl₃

Caption: Hydrosilylation of 1H,1H,2H-perfluoro-1-tetradecene to yield FTS.

Mechanism of Surface Modification: The Formation of Self-Assembled Monolayers (SAMs)

The utility of FTS lies in its ability to spontaneously form highly ordered, single-molecule-thick films on suitable substrates, known as self-assembled monolayers (SAMs). This process is driven by the strong covalent interaction between the silane headgroup and the substrate, coupled with the van der Waals interactions between the long perfluorinated tails. The formation of a robust FTS SAM occurs in two primary, moisture-dependent steps: hydrolysis and condensation.

Hydrolysis

Upon exposure to trace amounts of water, the highly reactive silicon-chlorine bonds in the trichlorosilyl headgroup undergo rapid hydrolysis to form silanol groups (-Si(OH)₃). This reaction releases hydrochloric acid (HCl) as a byproduct. The presence of a thin layer of adsorbed water on the substrate surface is typically sufficient to initiate this process.

-SiCl₃ + 3H₂O → -Si(OH)₃ + 3HCl

Condensation

The newly formed, reactive silanol groups can then undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups on adjacent FTS molecules react to form strong, stable siloxane bonds (-Si-O-Si-), creating a cross-linked network parallel to the substrate surface.

-

Surface Condensation: The silanol groups of the FTS molecule react with the hydroxyl groups (-OH) present on the substrate surface (e.g., native oxide on silicon, glass, or metal oxides) to form covalent siloxane bonds that anchor the monolayer to the surface.

These condensation reactions, occurring both between FTS molecules and with the substrate, result in a densely packed, covalently bonded, and highly stable monolayer.

Caption: The hydrolysis and condensation pathway for FTS SAM formation.

Surface Properties of FTS Self-Assembled Monolayers

The formation of an FTS SAM dramatically alters the surface properties of the underlying substrate, imparting characteristics that are highly desirable in a range of applications.

Surface Energy

The surface free energy (SFE) of an FTS-coated surface can be determined experimentally using contact angle measurements with two or more liquids of known surface tension. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a commonly employed model for this calculation, which separates the SFE into dispersive and polar components.

Wettability and Contact Angle

A direct consequence of the low surface energy is a significant decrease in the wettability of the surface by liquids. This is quantified by measuring the contact angle of a liquid droplet on the surface. FTS-coated surfaces exhibit high contact angles for both water (hydrophobicity) and oils (oleophobicity).

| Liquid | Typical Contact Angle on FTS SAM | Reference |

| Water | > 110° | |

| Diiodomethane | > 90° | N/A |

| Hexadecane | > 70° | N/A |

A high water contact angle (>90°) indicates a hydrophobic surface, while the ability to repel low-surface-tension liquids like hexadecane demonstrates oleophobicity.

Stability and Durability of FTS Coatings

For many applications, the long-term stability of the surface modification is critical. FTS SAMs are known for their robust nature, attributable to the strong covalent bonding to the substrate and the stable, cross-linked siloxane network.

Thermal Stability

Perfluorinated SAMs exhibit greater resistance to thermal decomposition compared to their hydrocarbon counterparts. Studies on similar perfluoroalkylsilanes have shown that the monolayers are stable up to approximately 300-400°C in air. Above these temperatures, desorption and decomposition of the fluorocarbon chains can occur.

Chemical Resistance

The fluorinated surface of an FTS SAM is chemically inert and provides a barrier against many chemical environments. The coatings are generally resistant to non-polar organic solvents, and many acidic and basic solutions. However, prolonged exposure to strong alkaline conditions can lead to the hydrolysis of the underlying siloxane bonds, potentially causing delamination of the monolayer.

Experimental Protocols for FTS Deposition

The formation of a high-quality FTS SAM is highly dependent on the deposition conditions. The two most common methods are solution-phase deposition and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition

This method involves the immersion of the substrate in a dilute solution of FTS in a non-polar, anhydrous solvent.

Materials:

-

This compound (FTS)

-

Anhydrous non-polar solvent (e.g., hexane, toluene, isooctane)

-

Substrate with hydroxylated surface (e.g., silicon wafer, glass slide)

-

Nitrogen or argon gas for inert atmosphere

-

Ultrasonic bath

-

Oven or hotplate

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate to remove organic contaminants and ensure a hydroxylated surface. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen. For silicon-based substrates, an oxygen plasma or piranha etch (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) can be used to generate a fresh, dense layer of hydroxyl groups.

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution of FTS (typically 1-10 mM) in the chosen anhydrous solvent. The exclusion of excess water is crucial to prevent premature hydrolysis and aggregation of the silane in solution.

-

Immersion: Immerse the cleaned, dry substrate into the FTS solution. The deposition is typically carried out at room temperature for a period ranging from 30 minutes to 24 hours. Longer immersion times can lead to more ordered and densely packed monolayers.

-

Rinsing: After immersion, remove the substrate from the solution and rinse thoroughly with fresh solvent to remove any physisorbed molecules.

-

Curing: Cure the coated substrate by baking in an oven or on a hotplate at 100-120°C for 30-60 minutes. This step promotes further cross-linking within the monolayer and strengthens its adhesion to the substrate.

-

Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrate with a stream of nitrogen.

Caption: Workflow for solution-phase deposition of an FTS SAM.

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition is often preferred for coating complex geometries and for applications where solvent contamination is a concern.

Materials:

-

This compound (FTS)

-

Substrate with hydroxylated surface

-

Vacuum desiccator or dedicated vapor deposition chamber

-

Vacuum pump

-

Oven or hotplate

Procedure:

-

Substrate Preparation: Clean and hydroxylate the substrate as described in the solution-phase protocol.

-

Deposition Setup: Place the cleaned, dry substrate inside a vacuum desiccator or deposition chamber. In a small, open container (e.g., an aluminum foil boat), place a few drops of liquid FTS. Position the substrate near, but not in contact with, the FTS container.

-

Evacuation: Evacuate the chamber to a low pressure to facilitate the vaporization of the FTS and to remove ambient moisture that could lead to gas-phase polymerization.

-

Deposition: Allow the FTS to vaporize and deposit onto the substrate surface. The deposition is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) for a period ranging from 30 minutes to several hours. The presence of a controlled amount of water vapor can assist in the hydrolysis and condensation process.

-

Curing: After deposition, vent the chamber and remove the substrate. Cure the coated substrate in an oven or on a hotplate at 100-120°C for 10-30 minutes to complete the cross-linking of the monolayer.

-

Rinsing (Optional): The coated substrate can be rinsed with a non-polar solvent to remove any loosely bound material, followed by drying with a stream of nitrogen.

Caption: Workflow for vapor-phase deposition of an FTS SAM.

Applications in Research and Drug Development

The unique surface properties imparted by FTS SAMs make them valuable in a variety of high-technology applications:

-

Micro- and Nano-electromechanical Systems (MEMS/NEMS): FTS coatings are used as anti-stiction layers to prevent the adhesion of moving micro-components.

-

Nanoimprint Lithography: FTS is applied as a release layer on molds and stamps to facilitate the demolding of patterned polymers.

-

Biomedical Devices: The hydrophobic and bio-inert nature of FTS coatings can reduce protein adsorption and biofouling on implants and diagnostic devices.

-

Microfluidics: FTS is used to modify the surface of microfluidic channels to control fluid flow and prevent the adhesion of biological molecules.

-

Drug Delivery: The controlled surface properties of FTS-modified nanoparticles can influence their interaction with biological systems, potentially improving drug targeting and delivery.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The material reacts with water to produce hydrochloric acid, so it should be stored under an inert atmosphere and away from moisture.

Conclusion

This compound is a versatile and powerful tool for surface modification. Its ability to form robust, ultra-low surface energy self-assembled monolayers through straightforward deposition techniques provides a reliable method for creating hydrophobic, oleophobic, and chemically inert surfaces. A thorough understanding of its chemical properties, synthesis, and deposition mechanisms, as detailed in this guide, is essential for its effective application in advanced research and development across multiple scientific disciplines.

References

- Owens, D. K., & Wendt, R. C. (1969). Estimation of the surface free energy of polymers. Journal of applied polymer science, 13(8), 1741-1747.

-

Biolin Scientific. (2020). OWRK method – Owens, Wendt, Rabel and Kaelble model. [Link]

-

KRÜSS GmbH. (n.d.). Owens, Wendt, Rabel and Kaelble (OWRK) method. [Link]

-

DataPhysics Instruments GmbH. (n.d.). How to determine the surface energy of solids. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Self-assembled monolayer. [Link]

- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.

-

Devaprakasam, D., Sampath, S., & Biswas, S. K. (2005). Thermal stability of perfluoroalkyl silane self-assembled on a polycrystalline aluminum surface. Langmuir, 21(9), 3939-3946. [Link]

-

AFT Fluorotec. (n.d.). Chemical Resistant Coatings. [Link]

- Bunker, B. C., Carpick, R. W., Assink, R. A., Thomas, M. L., Hankins, M. G., Voigt, J. A., ... & Pimentel, G. C. (2000). The impact of solution agglomeration on the deposition of self-assembled monolayers. Journal of the American Chemical Society, 122(29), 7118-7128.

-

Janssen, D., De Palma, R., Verlaak, S., Heremans, P., & Dehaen, W. (2006). Static solvent contact angle measurements, surface free energy and wettability determination of various self-assembled monolayers on silicon dioxide. Thin Solid Films, 515(4), 1433-1438. [Link]

- Moon, J. H., Shin, J. H., Kim, S. D., & Park, J. W. (2005). Gas phase deposition of trichloro (1H, 1H, 2H, 2H-perfluorooctyl) silane on silicon dioxide, by XPS. Journal of the Korean Physical Society, 46(4), 934-938.

-

ResearchGate. (n.d.). What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane?. [Link]

-

Saenz, C. (2015). Procedure for Silanization of SU-8/Silicon Master. Harvard Medical School Microfabrication Core Facility. [Link]

- Metwally, A. A., & Hegab, H. (2018). Silanization by room temperature chemical vapor deposition and controlled roughness for wettability modification of microfluidic. Journal of Nanomaterials & Molecular Nanotechnology, 7(5).

-

Moon, J. H., Shin, J. H., Kim, S. D., & Park, J. W. (2005). Gas phase deposition of trichloro (1H, 1H, 2H, 2H-perfluorooctyl) silane on silicon dioxide, by XPS. Journal of the Korean Physical Society, 46(4), 934-938. [Link]

-

Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Sato, K. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 1-8. [Link]

-

Heresite Protective Coatings. (n.d.). Chemical Resistance Guide. [Link]

-

Twin City Fan & Blower. (n.d.). Protective Coatings Chemical Resistance Guide. [Link]

- de Gennes, P. G. (1985). Wetting: statics and dynamics. Reviews of modern physics, 57(3), 827. (Available through APS Physics)

- Marciniec, B. (Ed.). (2009). Hydrosilylation: a comprehensive review on theory and applications. Springer Science & Business Media. (Available through Springer)

-

Post, P., & Grawe, T. (2014). Liquid and vapor phase silanes coating for the release of thin film MEMS. Journal of Microelectromechanical Systems, 23(4), 843-850. [Link]

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane, a critical organosilane compound utilized in the formulation of advanced hydrophobic and oleophobic surfaces. The primary focus is on the industrial-scale synthesis via platinum-catalyzed hydrosilylation, detailing the reaction mechanism, a step-by-step experimental protocol, and a thorough discussion of the critical process parameters. Additionally, alternative synthetic routes are explored and compared. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of the synthesis and characterization of this versatile compound.

Introduction: The Significance of Fluorinated Silanes

This compound, with the chemical formula CF₃(CF₂)₁₁CH₂CH₂SiCl₃, is a prominent member of the fluoroalkylsilane (FAS) family. Its unique molecular architecture, comprising a long perfluorinated "tail" and a reactive trichlorosilyl "head" group, makes it an invaluable reagent for surface modification. The fluorinated segment imparts an extremely low surface energy, leading to exceptional water and oil repellency, while the trichlorosilyl group readily hydrolyzes and covalently bonds to hydroxylated surfaces such as glass, silicon wafers, and metal oxides.

This dual functionality allows for the formation of robust, self-assembled monolayers (SAMs) that dramatically alter the surface properties of a substrate. These coatings are integral to a wide array of applications, including:

-

Microelectronics: As anti-stiction coatings in microelectromechanical systems (MEMS) and as release layers in nanoimprint lithography.

-

Biomedical Devices: To create anti-fouling surfaces on medical implants and diagnostic tools.

-

Optics: In the production of anti-reflective and easy-to-clean coatings for lenses and displays.

-

Textiles and Building Materials: To impart stain and water resistance.

The synthesis of this compound, therefore, is of significant academic and industrial interest, demanding a robust, efficient, and scalable process.

Core Synthesis Methodology: Platinum-Catalyzed Hydrosilylation

The most prevalent and industrially viable method for the synthesis of this compound is the hydrosilylation of a terminal fluoroalkene with trichlorosilane (HSiCl₃). This reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene.

Reaction Principle and Mechanism:

The reaction is catalyzed by a transition metal complex, most commonly a platinum-based catalyst. The generally accepted mechanism for this process is the Chalk-Harrod mechanism, which proceeds through several key steps[1]:

-

Oxidative Addition: The trichlorosilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The terminal alkene, 1H,1H,2H-perfluoro-1-tetradecene, coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the platinum-hydride bond. This insertion typically occurs in an anti-Markovnikov fashion, meaning the silicon atom attaches to the terminal carbon of the double bond. This regioselectivity is crucial for obtaining the desired linear product.

-

Reductive Elimination: The final product, this compound, is reductively eliminated from the platinum center, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of hydrosilylation for similar long-chain fluoroalkenes.

Starting Materials:

-

1H,1H,2H-Perfluoro-1-tetradecene (CF₃(CF₂)₁₁CH=CH₂)

-

Trichlorosilane (HSiCl₃), freshly distilled

-

Platinum-based catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous toluene (optional, for catalyst dilution)

Equipment:

-

A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.

-

Heating mantle.

-

Vacuum distillation apparatus.

Procedure:

-

Reactor Setup: The entire glass apparatus must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions. Trichlorosilanes are highly sensitive to moisture.

-

Charging the Reactor: The flask is charged with 1H,1H,2H-perfluoro-1-tetradecene.

-

Catalyst Introduction: The platinum catalyst is added to the flask. Typically, a very small amount is required (in the ppm range relative to the silane). The catalyst can be added directly or as a dilute solution in anhydrous toluene.

-

Addition of Trichlorosilane: Freshly distilled trichlorosilane is placed in the dropping funnel. A slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the alkene is often used to ensure complete conversion of the more valuable starting material.

-

Reaction Execution: The trichlorosilane is added dropwise to the stirred alkene and catalyst mixture at a rate that maintains a controlled reaction temperature. The reaction is often exothermic. After the initial addition, the mixture is heated to a temperature typically in the range of 80-110°C and stirred for several hours (e.g., 4-6 hours) to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) or by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2250 cm⁻¹) from the trichlorosilane.

-

Purification: Upon completion, the excess trichlorosilane and any volatile byproducts are removed by distillation at atmospheric pressure. The crude product is then purified by fractional vacuum distillation to isolate the high-boiling this compound.

Key Experimental Parameters and Justification

-

Catalyst Selection: Platinum-based catalysts like Karstedt's and Speier's are highly effective for hydrosilylation[1]. Karstedt's catalyst is often preferred due to its high activity and solubility in organic media. The choice of catalyst can influence reaction rates and selectivity.

-

Solvent: While the reaction can be run in a solvent like toluene, a solvent-free (neat) process is often preferred in industrial settings to maximize reactor throughput and simplify purification.

-

Temperature: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to side reactions, such as the formation of byproducts or catalyst decomposition. A typical range is 80-110°C.

-

Stoichiometry: A slight excess of trichlorosilane is used to ensure the complete consumption of the expensive fluorinated alkene. However, a large excess should be avoided as it can complicate the purification process.

Alternative Synthesis Route: The Grignard Reaction

An alternative, though less common, approach to forming a silicon-carbon bond is through a Grignard reaction.

Reaction Principle:

This method would theoretically involve the reaction of a perfluorotetradecyl magnesium halide (a Grignard reagent) with a silicon tetrahalide, such as silicon tetrachloride (SiCl₄).

Challenges and Limitations:

The formation of Grignard reagents from perfluoroalkyl halides is notoriously difficult. The high electronegativity of the fluorine atoms hinders the insertion of magnesium into the carbon-halogen bond. Furthermore, perfluoroalkyl Grignard reagents, if formed, are often unstable and prone to side reactions. For these reasons, the Grignard route is generally not a practical or efficient method for the synthesis of this compound and the hydrosilylation method is overwhelmingly preferred.

Quantitative Data Summary

| Parameter | Hydrosilylation Method | Grignard Method |

| Typical Yield | > 90% | Generally low and variable |

| Reaction Conditions | 80-110°C, atmospheric pressure | Requires anhydrous etheric solvents, often at low temperatures |

| Catalyst | Platinum complexes (ppm levels) | Stoichiometric magnesium |

| Starting Materials | Fluoroalkene, Trichlorosilane | Fluoroalkyl halide, Mg, SiCl₄ |

| Industrial Viability | High | Low |

Characterization of the Final Product

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two characteristic multiplets corresponding to the two methylene groups (-CH₂CH₂-). The methylene group adjacent to the silicon atom (α-CH₂) would appear further downfield than the methylene group adjacent to the perfluoroalkyl chain (β-CH₂).

-

¹⁹F NMR: The fluorine NMR spectrum provides detailed information about the perfluoroalkyl chain. Distinct signals are expected for the terminal -CF₃ group, the -CF₂- group adjacent to the ethyl spacer, and the other -CF₂- groups in the chain. The chemical shifts for these groups fall into characteristic ranges[2][3][4]:

-

-CF₃: Around -81 ppm

-

-CF₂- (internal): Ranging from approximately -122 to -126 ppm

-

-CF₂CH₂-: Around -114 ppm

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methylene carbons and the various fluorinated carbons in the perfluoroalkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to confirm the presence of key functional groups and the absence of starting materials[5][6].

-

C-H stretching: Strong peaks in the 2850-2960 cm⁻¹ region corresponding to the methylene groups.

-

C-F stretching: A very strong and broad absorption band typically in the 1100-1300 cm⁻¹ region, characteristic of the perfluoroalkyl chain.

-

Si-Cl stretching: Strong absorptions in the 450-650 cm⁻¹ region.

-

Absence of Si-H: The disappearance of the Si-H stretching peak from trichlorosilane (around 2250 cm⁻¹) indicates the completion of the reaction.

-

Absence of C=C: The disappearance of the C=C stretching peak from the starting alkene (around 1640 cm⁻¹) also confirms reaction completion.

Visualizations

Experimental Workflow Diagram

Caption: Hydrosilylation Synthesis Workflow.

Conclusion

The platinum-catalyzed hydrosilylation of 1H,1H,2H-perfluoro-1-tetradecene with trichlorosilane stands as the most efficient and industrially scalable method for the synthesis of this compound. This guide has outlined the fundamental principles, a detailed experimental protocol, and the critical parameters that ensure a high-yield and high-purity synthesis. A thorough understanding of these aspects, coupled with rigorous analytical characterization, is essential for researchers and professionals working with this key material in the development of advanced functional surfaces.

References

-

ATR-FTIR spectra of alkyltrichlorosilane thin films on Si. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved January 10, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 10, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 10, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved January 10, 2026, from [Link]

- Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application. (n.d.). Google Patents.

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2019). MDPI. Retrieved January 10, 2026, from [Link]

-

Supporting Information Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. (n.d.). White Rose eTheses Online. Retrieved January 10, 2026, from [Link]

-

Some Characteristic Data of the FTIR and 1 H-NMR Spectra of Selected Products. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of Perfluorotetradecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotetradecyltrichlorosilane (PFTS) is a fluorinated organosilane of significant interest in the fields of surface science, materials science, and nanotechnology. Its unique molecular structure, featuring a long perfluorinated carbon chain and a reactive trichlorosilyl headgroup, enables the formation of self-assembled monolayers (SAMs) on a variety of hydroxylated substrates. These SAMs are prized for their exceptional properties, including ultra-low surface energy, hydrophobicity, oleophobicity, and chemical inertness. This technical guide provides an in-depth exploration of the core physical properties of Perfluorotetradecyltrichlorosilane, offering insights into its behavior and handling for research and development applications.

Molecular Structure and Its Implications

The molecular architecture of Perfluorotetradecyltrichlorosilane is the primary determinant of its physical and chemical characteristics. The molecule can be conceptually divided into three key regions: the trichlorosilyl headgroup, a short ethyl spacer, and a long perfluorinated alkyl chain.

Caption: Molecular structure of Perfluorotetradecyltrichlorosilane.

The trichlorosilyl group is highly reactive towards hydroxylated surfaces (e.g., silicon oxide, glass, and other metal oxides), forming stable covalent siloxane (Si-O-Si) bonds. This is the anchoring mechanism for the formation of robust self-assembled monolayers. The presence of three chlorine atoms allows for cross-linking between adjacent molecules on the surface, leading to a more densely packed and stable monolayer.

The ethyl spacer serves to decouple the fluorinated tail from the reactive headgroup, providing flexibility during the self-assembly process and helping to achieve a well-ordered monolayer.

The long perfluorinated alkyl chain is responsible for the characteristic low surface energy of PFTS-coated surfaces. The high electronegativity of fluorine atoms reduces the polarizability of the C-F bonds, leading to weak van der Waals interactions and, consequently, both hydrophobic and oleophobic properties.

Core Physical Properties

The physical properties of Perfluorotetradecyltrichlorosilane are crucial for its storage, handling, and application in forming high-quality self-assembled monolayers.

| Property | Value | Source(s) |

| Chemical Name | 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane | |

| Synonyms | Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

| CAS Number | 102488-50-6 | [1] |

| Molecular Formula | C₁₄H₄Cl₃F₂₅Si | [1] |

| Molecular Weight | 781.60 g/mol | |

| Appearance | White powder | [1] |

| Melting Point | >55 °C (estimated) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Soluble in non-polar organic solvents (e.g., toluene, hexane). Reacts with protic solvents (e.g., water, alcohols). |

In-depth Analysis of Physical Properties

-

Appearance: Perfluorotetradecyltrichlorosilane is a white powder at standard temperature and pressure.[1] This is a direct consequence of its high molecular weight and the strong intermolecular forces between the long, linear perfluorinated chains, which favor a solid state.

-

Boiling Point, Density, and Refractive Index: Specific experimental values for these properties are not publicly available for Perfluorotetradecyltrichlorosilane. For shorter-chain analogues like trichloro(1H,1H,2H,2H-perfluorooctyl)silane (C8), the boiling point is 192 °C, the density is approximately 1.3 g/mL at 25 °C, and the refractive index is around 1.352.[3] It is expected that the boiling point and density of the C14 compound would be significantly higher due to its greater molecular mass and stronger intermolecular interactions. The refractive index is also likely to be in a similar range.

-

Solubility: The solubility of Perfluorotetradecyltrichlorosilane is dictated by its dual chemical nature. The long, non-polar perfluorinated tail makes it soluble in non-polar organic solvents. Conversely, the highly reactive trichlorosilyl headgroup readily undergoes hydrolysis in the presence of protic solvents like water and alcohols. This reaction is the basis for its application in forming self-assembled monolayers but also necessitates careful handling in a moisture-free environment to prevent premature degradation of the material.

Experimental Protocol: Formation of a Self-Assembled Monolayer

The following is a generalized protocol for the deposition of a Perfluorotetradecyltrichlorosilane self-assembled monolayer on a silicon wafer with a native oxide layer. This process is typically carried out in a controlled environment, such as a glovebox, to minimize exposure to atmospheric moisture.

Materials:

-

Perfluorotetradecyltrichlorosilane (PFTS)

-

Anhydrous toluene (or other suitable non-polar solvent)

-

Silicon wafers

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the silicon wafers in a piranha solution for 15-30 minutes to remove organic contaminants and generate a high density of hydroxyl groups on the surface.

-

Rinse the wafers thoroughly with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Preparation of the Deposition Solution:

-

In a glovebox, prepare a dilute solution of PFTS in anhydrous toluene (typically in the millimolar concentration range).

-

-

Self-Assembled Monolayer Formation:

-

Immerse the cleaned and dried silicon wafers in the PFTS solution.

-

Allow the self-assembly process to proceed for a specified duration (typically several hours to overnight) at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafers from the PFTS solution and rinse them with fresh anhydrous toluene to remove any physisorbed molecules.

-

Dry the wafers under a stream of nitrogen.

-

(Optional) Cure the coated wafers by baking at an elevated temperature (e.g., 100-120 °C) to promote cross-linking and enhance the stability of the monolayer.

-

Caption: Workflow for PFTS self-assembled monolayer formation.

Conclusion

References

-

Gelest, Inc. (n.d.). Hydrophobic Silanes – Conventional Surface Bonding. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Application of 1H,1H,2H,2H-Perfluoroalkylsilanes

Abstract

This technical guide provides a comprehensive examination of long-chain 1H,1H,2H,2H-perfluoroalkyltrichlorosilanes, with a specific focus on the tetradecyl (C14) derivative, a key molecule in advanced surface engineering. These compounds possess a unique amphiphilic architecture, combining a highly reactive trichlorosilyl headgroup with an inert, low-energy perfluoroalkyl tail. This structure enables the formation of robust, covalently bonded self-assembled monolayers (SAMs) on hydroxylated surfaces. This document details the molecule's structural characteristics, physicochemical properties, and the fundamental mechanisms of hydrolysis and condensation that govern SAM formation. Furthermore, it offers field-proven experimental protocols for surface modification and characterization, and discusses critical applications in microelectronics, nanotechnology, and biomedical devices, providing researchers and drug development professionals with a foundational understanding of this powerful surface modification agent.

Section 1: Molecular Architecture

The remarkable functionality of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane and its analogues stems from its tripartite molecular structure. This design consists of three distinct regions, each with a specific chemical role:

-

The Trichlorosilyl Headgroup (-SiCl₃): This is the reactive anchor of the molecule. The silicon-chlorine bonds are highly susceptible to hydrolysis, readily reacting with trace amounts of water or, more importantly, with hydroxyl (-OH) groups present on the surface of substrates like silicon dioxide (glass, quartz), ceramics, and metal oxides. This reaction initiates the covalent bonding of the molecule to the surface.

-

The Ethylene Linker (-CH₂-CH₂-): This short, flexible hydrocarbon spacer connects the reactive silyl head to the rigid fluorocarbon tail. It provides a degree of conformational freedom, facilitating the dense packing of the molecules during the self-assembly process.

-

The Perfluoroalkyl Tail (-(CF₂)₁₁-CF₃): This long, rigid, and heavily fluorinated chain is responsible for the profound change in surface properties. Fluorine's high electronegativity and the strength of the C-F bond create a tail that is chemically inert, thermally stable, and possesses an exceptionally low surface free energy. When molecules align on a surface, these tails form a dense, uniform fluorocarbon layer, imparting both hydrophobicity (water repellency) and oleophobicity (oil repellency).[1][2]

Caption: Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of these molecules are heavily influenced by the length of the perfluoroalkyl chain. While the C14 target molecule's data is less common, the well-documented C10 and C12 analogues provide a strong basis for understanding its behavior. Notably, as the chain length increases, the melting point rises, transitioning the substance from a liquid (C10) to a solid (C12 and C14) at ambient temperature.

| Property | Value (for 1H,1H,2H,2H-Perfluorododecyltrichlorosilane, C12 Analogue) | Reference |

| CAS Number | 102488-49-3 | [1][3][4] |

| Molecular Formula | C₁₂H₄Cl₃F₂₁Si | [3] |

| Molecular Weight | 681.57 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 50-55 °C | [4] |

| Purity | ≥97% | [3][4] |

| Solubility | Miscible with tetrahydrofuran, toluene, and other organic solvents. | [5] |

| Reactivity | Highly moisture sensitive; reacts rapidly with water and protic solvents. | [5] |

Note: The C14 analogue (this compound) has a molecular formula of C₁₄H₄Cl₃F₂₅Si and a molecular weight of 781.63 g/mol .

The critical takeaway for handling is the compound's high sensitivity to moisture. Exposure to atmospheric humidity will initiate hydrolysis, leading to polymerization and loss of reactivity towards the target surface. Therefore, storage and handling must be performed under strictly anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).

Section 3: Core Reactivity - Hydrolysis and Condensation

The transformation from a free molecule to a covalently bonded surface coating is a two-stage process. Understanding this mechanism is crucial for designing effective deposition protocols.

Stage 1: Hydrolysis The process begins when the trichlorosilyl headgroup encounters water molecules. These can be trace amounts of water in the solvent or vapor phase, or adsorbed water on the substrate surface. The highly polarized Si-Cl bonds are attacked by water, leading to a stepwise substitution of chlorine atoms with hydroxyl groups, forming reactive silanols (-Si(OH)ₓCl₃₋ₓ) and releasing hydrogen chloride (HCl) as a byproduct.

Stage 2: Condensation The newly formed, highly reactive silanol groups readily condense. This occurs via two pathways:

-

Intermolecular Condensation: Two silanol groups from adjacent molecules react to form a strong, stable siloxane bond (Si-O-Si), releasing a water molecule. This cross-links the molecules into a durable, polymeric network.

-

Surface Condensation: A silanol group on the molecule reacts with a hydroxyl group on the substrate surface (e.g., Si-OH on a silicon wafer) to form a covalent Si-O-Si bond. This anchors the monolayer to the substrate.

This combined process results in a robust, cross-linked monolayer that is covalently attached to the surface.

Caption: Mechanism of SAM formation via hydrolysis and condensation.

Section 4: Formation of Self-Assembled Monolayers (SAMs)

The most effective and widely used method for creating high-quality fluoroalkylsilane SAMs is through chemical vapor deposition (CVD).[6][7] This technique is preferred over liquid-phase deposition because it minimizes contamination, prevents uncontrolled polymerization in solution, and allows for uniform coating of complex, high-aspect-ratio structures found in micro-devices.[8] The process relies on controlling the exposure of the hydroxylated substrate to the silane precursor vapor, often in the presence of a controlled amount of water vapor to catalyze the surface reaction.[6][7]

Caption: General workflow for vapor deposition of a fluoroalkylsilane SAM.

Detailed Experimental Protocol: Vapor Deposition of a SAM on a Silicon Substrate

This protocol is a self-validating system; successful execution will result in a highly hydrophobic surface, verifiable by the characterization protocol in Section 5.

1. Substrate Preparation (Critical Step): a. Objective: To create a pristine, fully hydroxylated silicon surface for optimal covalent bonding. b. Procedure: i. Cleave a silicon wafer into appropriately sized pieces. ii. Perform a solvent clean by sonicating the substrates sequentially in acetone, then isopropanol (IPA) for 10 minutes each. Dry under a stream of dry nitrogen. iii. Generate a fresh, dense layer of hydroxyl groups using an oxygen plasma cleaner (e.g., 5 minutes at medium power) or by immersion in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂; EXTREME CAUTION IS ADVISED ) for 15 minutes, followed by copious rinsing with deionized water and drying with nitrogen. The surface should be hydrophilic at this stage (a water droplet will spread out completely).

2. Vapor Deposition: a. Objective: To deposit a monolayer of the fluoroalkylsilane onto the prepared substrate. b. Procedure: i. Place the cleaned, hydroxylated substrates into a vacuum desiccator or a dedicated CVD chamber. ii. Place a small, open vial containing the 1H,1H,2H,2H-Perfluoroalkyltrichlorosilane (approx. 50-100 µL) inside the chamber, ensuring it is not in direct contact with the substrates. iii. Evacuate the chamber to a base pressure (e.g., <100 mTorr) to remove atmospheric water and contaminants. iv. Isolate the chamber from the pump and allow the silane to sublimate/evaporate, filling the chamber with its vapor. v. Allow the deposition to proceed for 1-3 hours at room temperature. For solid precursors like the C12 or C14 versions, the chamber may be gently heated (e.g., to 60-70°C) to increase vapor pressure.

3. Post-Deposition Treatment: a. Objective: To remove any loosely bound (physisorbed) molecules and stabilize the chemisorbed monolayer. b. Procedure: i. Vent the chamber with dry nitrogen and remove the coated substrates. ii. Immediately sonicate the substrates in a non-polar solvent like hexane or toluene for 2-3 minutes to wash away any non-covalently bonded molecules. iii. Dry the substrates with a stream of dry nitrogen. iv. (Optional) Anneal the coated substrates on a hotplate at 100-120°C for 10-15 minutes to promote further Si-O-Si cross-linking and densify the film.[9]

Section 5: Surface Characterization and Validation

The quality of the deposited SAM must be verified. Contact angle goniometry is the most direct and accessible method for confirming the successful creation of a low-energy, hydrophobic surface.

Detailed Experimental Protocol: Contact Angle Goniometry

1. Objective: To quantitatively measure the hydrophobicity of the coated surface by measuring the static contact angle of a water droplet.

2. Procedure: a. Place the coated substrate on the measurement stage of the goniometer. b. Using a precision syringe, dispense a small droplet of deionized water (e.g., 3-5 µL) onto the surface. c. View the droplet profile through the instrument's camera. d. Use the software to measure the angle formed between the substrate surface and the tangent of the droplet at the liquid-solid-vapor interface. e. Validation Criteria: A successful fluoroalkylsilane SAM will exhibit a static water contact angle greater than 110°.[10] This confirms a dramatic increase in hydrophobicity compared to the bare, hydrophilic substrate (contact angle <10°).

Other advanced characterization techniques include:

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface, showing peaks for fluorine, carbon, silicon, and oxygen, verifying the presence of the monolayer.[11]

-

Atomic Force Microscopy (AFM): Assesses the topography and smoothness of the monolayer, ensuring a uniform coating has been formed.[10][11]

Section 6: Applications in Research and Development

The ability to precisely engineer surface energy makes these molecules invaluable in several high-technology fields:

-

Microelectromechanical Systems (MEMS): In MEMS devices, which have high surface area-to-volume ratios, stiction (the unwanted adhesion of moving parts) is a primary failure mechanism. A fluoroalkylsilane SAM acts as a permanent, dry lubricant, reducing surface energy and preventing adhesion, thereby increasing device reliability and lifetime.[5]

-

Nanoimprint Lithography (NIL): NIL is a technique for creating nanoscale patterns by pressing a mold into a polymer resist. The fluoroalkylsilane SAM is applied to the mold as an anti-sticking or release layer.[8] This ensures that the polymer does not adhere to the mold during separation, allowing for high-fidelity pattern transfer and extending the usable life of the expensive mold.

-

Biomedical and Microfluidic Devices: The hydrophobic and bio-inert nature of the fluorocarbon surface can be used to prevent biofouling and reduce non-specific protein adsorption on biosensors and implants.[12] In microfluidics, patterning these coatings allows for precise control over fluid flow and droplet manipulation.

-

Advanced Materials: These coatings are used to create superhydrophobic and self-cleaning surfaces, which are of interest for applications ranging from anti-icing coatings to stain-resistant textiles.[13][14]

Section 7: Conclusion

This compound and its analogues are powerful tools for surface engineering. Their unique molecular structure, with a reactive anchoring head and an inert, low-energy tail, allows for the creation of robust, self-assembled monolayers that drastically alter surface properties. Through a well-understood mechanism of hydrolysis and condensation, these molecules can be reliably deposited using techniques like chemical vapor deposition to produce highly hydrophobic and oleophobic surfaces. The successful application of these coatings in demanding fields such as MEMS and nanoimprint lithography underscores their importance and utility for researchers and scientists working on the cutting edge of materials science and device development.

References

-

Elsevier. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Retrieved from [Link]

-

Aaltodoc. (2020). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Retrieved from [Link]

-

ResearchGate. (n.d.). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates | Request PDF. Retrieved from [Link]

-

CORE. (n.d.). Orientation and Self-Assembly of Hydrophobic Fluoroalkylsilanes. Retrieved from [Link]

-

SciSpace. (1999). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of fluoroalkylsilane self-assembled monolayers on magnetic head surfaces. Retrieved from [Link]

-

Semantic Scholar. (2016). Structural Characterization of Alkylsilane and Fluoroalkylsilane Self-Assembled Monolayers on SiO2 by Molecular Dynamics Simulations. Retrieved from [Link]

-

ACS Publications. (2007). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Vapor Deposition of Fluoroalkylsilane Monolayer Films for Adhesion Control in Microelectromechanical Systems | Request PDF. Retrieved from [Link]

-

NIST. (n.d.). 1h,1h,2h,2h-Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 1H,1H,2H,2H-Perfluorododecyltrichlorosilane, 97%. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1H,1H,2H,2H-全氟十二烷基三氯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 6. Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. [aaltodoc.aalto.fi]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Safe Handling of Perfluorotetradecyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Perfluorotetradecyltrichlorosilane

Perfluorotetradecyltrichlorosilane is a specialized organosilicon compound utilized in advanced research and development for surface modification. Its unique molecular structure, featuring a long perfluorinated carbon chain and a reactive trichlorosilyl headgroup, enables the creation of highly hydrophobic and oleophobic (lipophobic) surfaces. These properties are invaluable in applications such as microfluidics, anti-fouling coatings, and the functionalization of nanoparticles and silica-based materials.

However, the very feature that makes this compound so effective—the trichlorosilyl group—also renders it highly reactive and hazardous. This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary to work with Perfluorotetradecyltrichlorosilane safely and effectively. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.

Section 1: Core Chemical Hazards and Reactivity

The primary hazard associated with Perfluorotetradecyltrichlorosilane stems from its violent reaction with water and other protic substances (e.g., alcohols, moist air). This hydrolysis reaction is rapid and exothermic, leading to the release of corrosive hydrogen chloride (HCl) gas.[1][2]

The Hydrolysis Reaction: The trichlorosilyl group (-SiCl₃) readily reacts with water molecules. In this reaction, the silicon-chlorine bonds are cleaved and replaced with silicon-hydroxyl (-SiOH) bonds, releasing HCl as a byproduct. The resulting silanol groups are unstable and will condense with each other to form a stable polysiloxane network on the substrate.

It is the production of HCl gas that presents the most immediate danger.[3] Inhalation of HCl can cause severe irritation and damage to the respiratory tract, while contact with skin or eyes results in severe chemical burns.[4][5][6][7][8]

Table 1: Hazard Identification

| Hazard Type | Description | GHS Classification |

|---|---|---|

| Corrosivity | Causes severe skin burns and serious eye damage upon contact.[8][9] | Skin Corrosion 1B, Eye Damage 1[8][9] |

| Reactivity | Reacts violently with water, moisture, bases, and alcohols.[1][2][10] | Water-Reactive |

| Inhalation Toxicity | May cause respiratory irritation from HCl vapor produced during hydrolysis.[7][10] | STOT SE 3 (Respiratory Irritation)[10] |

| Flammability | Combustible liquid.[9] May release flammable hydrogen gas upon reaction with some metals.[10] | Combustible Liquid[9] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the high reactivity and corrosive nature of Perfluorotetradecyltrichlorosilane, a multi-layered approach to safety, beginning with robust engineering controls, is mandatory.

2.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of Perfluorotetradecyltrichlorosilane must be conducted inside a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[8] This is non-negotiable and serves to contain and exhaust the corrosive HCl vapors produced.

-

Inert Atmosphere: To prevent premature hydrolysis from atmospheric moisture, manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1] This is critical for both safety and experimental integrity.

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[5][6][11] Ensure all personnel are trained on their location and operation.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.[4] The following PPE is mandatory when handling this compound:

Table 2: Mandatory Personal Protective Equipment

| Body Part | Required PPE | Rationale and Specifications |

|---|---|---|

| Eyes/Face | Chemical splash goggles and a full-face shield.[4][5][6][11][12] | Protects against splashes of the corrosive liquid and exposure to HCl gas. Standard safety glasses are insufficient.[4] |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[12][13] | Choose gloves rated for protection against corrosive materials. Always double-glove and inspect for tears or pinholes before use. |

| Body | Flame-resistant lab coat and a chemical-resistant apron.[12][13] | Provides a barrier against accidental spills and splashes. Ensure clothing is fully buttoned. |

| Respiratory | A respirator may be necessary depending on the scale of the work.[11][13] | If there is a risk of exceeding exposure limits for HCl, a properly fitted respirator with an appropriate acid gas cartridge is required.[13] |

Section 3: Safe Handling, Storage, and Experimental Protocol

Adherence to strict protocols is essential for both safety and the success of surface modification procedures.

3.1 Storage and Inert Handling

-

Storage: Store containers in a cool, dry, well-ventilated area, away from incompatible materials like water, bases, and alcohols.[7][14] The storage area should be fireproof.[7]

-

Container Integrity: Keep containers tightly sealed when not in use to prevent moisture ingress.[3][14] Many suppliers provide this product in specialized containers with septa to allow for withdrawal via syringe under an inert atmosphere.

3.2 Workflow for Safe Handling and Use

The following diagram illustrates the essential decision-making and workflow process for safely handling Perfluorotetradecyltrichlorosilane.

Caption: A logical workflow for the safe handling of Perfluorotetradecyltrichlorosilane.

3.3 Example Protocol: Surface Functionalization of a Glass Slide

This protocol outlines the basic steps for creating a hydrophobic surface on a glass slide. It is a self-validating system where the successful creation of a water-beading surface confirms the protocol was followed correctly.

-

Substrate Preparation:

-

Clean the glass slide thoroughly with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).

-

Rinse the slide extensively with deionized water and then dry completely in an oven at 120°C for at least one hour.

-

Allow the slide to cool to room temperature in a desiccator.

-

-

Reaction Setup (in Fume Hood):

-

Place the dry, clean slide in a reaction vessel (e.g., a petri dish with a lid).

-

Prepare a solution of Perfluorotetradecyltrichlorosilane in an anhydrous non-protic solvent (e.g., toluene or hexane) at a concentration of 1-2% (v/v). The transfer of the neat silane must be done under an inert atmosphere using a dry syringe.

-

Immediately cover the reaction vessel to minimize exposure to atmospheric moisture.

-

-

Deposition:

-

Immerse the glass slide in the silane solution for 1-2 hours at room temperature. The trichlorosilyl groups will react with the hydroxyl groups on the glass surface.

-

-

Post-Reaction Cleanup:

-

Remove the slide from the solution and rinse sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to quench any unreacted silane.

-

Dry the slide with a stream of dry nitrogen.

-

Cure the slide in an oven at 110-120°C for 30-60 minutes to complete the cross-linking of the siloxane layer.

-

-

Validation:

-

Test the hydrophobicity by placing a droplet of water on the surface. A high contact angle (beading) indicates successful functionalization.

-

Section 4: Emergency Procedures

Prompt and correct action is critical in an emergency.

4.1 Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For small spills, use an inert absorbent material like dry sand, vermiculite, or earth.[2][6] DO NOT use water or combustible materials.

-

Neutralize: Carefully neutralize the spilled material and absorbent with a weak base, such as sodium bicarbonate, in a 2:1 ratio of bicarbonate to silane.[1][2] Be aware that this reaction may generate heat and gas.

-

Collection: Collect the neutralized waste in a clearly labeled, sealed container for hazardous waste disposal.

4.2 Exposure Response

The following diagram outlines the critical first aid steps following an exposure.

Caption: Critical first aid steps for exposure to Perfluorotetradecyltrichlorosilane.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration.[7][10] Symptoms like pulmonary edema may be delayed.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7][9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing Perfluorotetradecyltrichlorosilane, including rinse solvents and contaminated absorbents, must be treated as hazardous waste.

-

Neutralization: Before disposal, it is best practice to neutralize reactive waste. This can be done by slowly adding the waste to a stirred solution of a weak base, such as sodium bicarbonate.

-

Containerization: Collect all waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

References

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]

-

Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International. Retrieved from [Link]

-

Trichlorosilane. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chlorosilane Emergency Response Manual. (n.d.). Studylib. Retrieved from [Link]

-

Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

-

Hazardous Substance Fact Sheet: Trichlorosilane. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Silane Coupling Agent Storage & Handling Guide. (n.d.). Power Chemical Corporation. Retrieved from [Link]

-

SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE. (n.d.). Gas Industries Association. Retrieved from [Link]

-

Hazardous Substance Fact Sheet: Cyclohexyl Trichlorosilane. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

What precautions should be taken when storing silane coupling agents? (n.d.). Shin-Etsu Silicone. Retrieved from [Link]

-

ICSC 0591 - TRICHLOROSILANE. (n.d.). INCHEM. Retrieved from [Link]

-

Safety Data Sheet: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. (2016). Nanoscale Research Facility. Retrieved from [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]

-

10 Tips for Working Safely with Corrosives. (2025). Chemsafe. Retrieved from [Link]

-

Material Safety Data Sheet: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. (2011). Alfa Aesar. Retrieved from [Link]

-

Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Safety Data Sheet: Monochlorosilane. (n.d.). MsdsDigital.com. Retrieved from [Link]

-

300-C WATER-BASED SILOXANE Safety Data Sheet. (n.d.). Diedrich Technologies. Retrieved from [Link]

-

5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]

-

Essential Chemical PPE. (2023). Trimaco. Retrieved from [Link]

-

PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]

-

Safety Data Sheet: Silane. (n.d.). Middlesex Gases & Technologies. Retrieved from [Link]

-

Lesson 3: Hydrolysis: CCl₄ Or SiCl₄. (2022). YouTube. Retrieved from [Link]

Sources

- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 4. globalsilicones.org [globalsilicones.org]

- 5. scribd.com [scribd.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 0591 - TRICHLOROSILANE [inchem.org]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. louisville.edu [louisville.edu]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemsafe.ie [chemsafe.ie]

- 12. trimaco.com [trimaco.com]

- 13. oshatrainingschool.com [oshatrainingschool.com]

- 14. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

Solubility of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane in organic solvents

An In-Depth Technical Guide to the Solubility of 1H,1H,2H,2H-Perfluorotetradecyltrichlorosilane in Organic Solvents

Executive Summary

This compound is a paramount compound in the field of surface science, prized for its ability to form robust, low-energy self-assembled monolayers (SAMs) on various substrates. These SAMs impart exceptional water and oil repellency, making them invaluable in microelectronics, anti-fouling coatings, and nano-fabrication. However, the effective application of this silane is fundamentally dependent on understanding its solubility, a characteristic complicated by its unique trifunctional chemical nature. This guide provides a comprehensive analysis of the theoretical and practical aspects of dissolving this compound. We will explore the causal mechanisms behind its interaction with different solvent classes, present qualitative solubility data, and detail a field-proven, self-validating protocol for determining its solubility for surface modification applications.

Introduction to this compound

Chemical Structure and Functional Domains

This compound is an organosilicon compound with a distinct, segmented structure that dictates its chemical behavior and solubility. It can be deconstructed into three primary functional domains:

-

The Trichlorosilyl Headgroup (-SiCl₃): This is the reactive anchor of the molecule. The silicon-chlorine bonds are highly susceptible to hydrolysis, reacting readily with protic species like water to form silanols (Si-OH) and hydrochloric acid (HCl).[1][2][3] These silanols are the intermediates that covalently bond to hydroxylated surfaces (e.g., glass, silicon dioxide) and subsequently cross-link to form a stable siloxane network (-Si-O-Si-).[3][4]

-

The Ethylene Spacer (-CH₂CH₂-): This short hydrocarbon linker provides a crucial transition between the reactive headgroup and the inert fluorinated tail.

-

The Perfluorinated Tail (- (CF₂)₁₁CF₃): This long "fluorous" chain is responsible for the molecule's defining characteristic: low surface energy. Due to the high electronegativity and stability of carbon-fluorine bonds, this tail is both hydrophobic (water-repellent) and oleophobic/lipophobic (oil-repellent).[5][6]

Caption: Functional domains of the silane molecule.

The Critical Role of Solubility in Application

The primary application of this silane is the creation of SAMs via solution-phase deposition.[6] A suitable solvent must effectively dissolve the silane to a desired concentration without inducing premature reaction or aggregation. An inappropriate solvent can lead to the formation of insoluble polysiloxane particles in the solution, resulting in incomplete, disordered, and non-functional surface coatings. Therefore, selecting the correct solvent is not merely a matter of convenience but a critical parameter for successful surface modification.

The Science of Solvation: A Tale of Two Ends

The solubility of this compound defies the simple "like dissolves like" maxim due to the opposing properties of its head and tail.

The Reactive Head: Solubility vs. Reaction

The trichlorosilyl headgroup is the dominant factor when considering protic solvents (e.g., water, alcohols, or even aprotic solvents with significant moisture content). In these media, the dissolution process is immediately and irreversibly superseded by a chemical reaction.

Hydrolysis Reaction: Si-Cl + H₂O → Si-OH + HCl

This hydrolysis is autocatalytic due to the production of HCl. The resulting silanols are highly unstable and rapidly condense to form oligomers and eventually a cross-linked polysiloxane network, which precipitates from the solution.[3][7][8]

Causality: For this reason, protic solvents are unsuitable for preparing stable deposition solutions. Any observed "dissolution" is merely a transient phase before precipitation. This necessitates the use of anhydrous (moisture-free) solvents and handling techniques to preserve the silane's integrity.

The Fluorous Tail: Beyond Simple Nonpolarity

The long perfluorinated tail is nonpolar, suggesting good solubility in nonpolar hydrocarbon solvents like hexane or toluene. However, the concept of "oleophobicity" reveals a more complex interaction. Highly fluorinated chains do not interact favorably with hydrocarbon chains, leading to limited miscibility in some cases.[5]

Field-Proven Insight: The most effective solvents are often those that can accommodate both the slightly polar character of the headgroup and the unique nature of the fluorous tail. This includes anhydrous aprotic solvents like toluene and hexane, as well as specialized fluorinated solvents (e.g., hydrofluoroethers), which are chemically similar to the silane's tail and thus excellent solvating agents.[4][9][10]

Solubility Profile in Common Organic Solvents

Quantitative solubility data for this compound is not widely published due to its reactive nature. The following table synthesizes qualitative data from supplier information, safety data sheets, and analogous shorter-chain compounds to provide a practical guide.

| Solvent Class | Solvent Example | Solubility/Reactivity | Rationale & Causality |

| Nonpolar Aprotic | Hexane, Heptane | Soluble | Good for solvating the long fluorous tail. Must be strictly anhydrous to prevent hydrolysis. Often used for SAM deposition.[4][9] |

| Aromatic | Toluene | Soluble | Similar to aliphatic hydrocarbons; provides good solvation for the nonpolar tail. Must be anhydrous. A common choice in literature.[4] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Aprotic nature prevents reaction. The oxygen atom may help solvate the SiCl₃ headgroup. Must be anhydrous and peroxide-free.[4] |

| Halogenated | Chloroform | Soluble | Aprotic and can dissolve a wide range of organic molecules. Must be anhydrous. |

| Fluorinated | Hydrofluoroethers (e.g., Novec™ fluids) | Highly Soluble | "Like dissolves like" principle applies perfectly to the fluorous tail. Aprotic and inert. An excellent but more expensive choice.[10] |

| Polar Aprotic | Acetone, DMSO | Sparingly Soluble / Reactive | Prone to containing trace amounts of water, which will initiate hydrolysis. The polarity may not be ideal for the long fluorous tail.[11] |

| Protic | Alcohols (Methanol, Isopropanol), Water | Reactive | Reacts rapidly and violently to form HCl and polysiloxanes.[3][10] Not suitable for creating stable solutions. |

Experimental Protocol: A Self-Validating Approach to Solubility Testing

The objective is to prepare a stable, clear solution for a specific application. This protocol is designed to be self-validating, where success is defined by the creation of a usable solution that does not exhibit cloudiness or precipitation over the timeframe of the intended experiment.

Critical Safety Precautions

-

Corrosivity: this compound is corrosive and causes severe skin and eye burns.[12][13][14]

-

Reactivity: It reacts with moisture to release corrosive hydrogen chloride (HCl) gas.[2]

-

Handling: All work must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to both the silane and the chosen solvents (e.g., nitrile or neoprene).

Materials & Reagents

-

This compound

-

Candidate solvents, anhydrous grade (<50 ppm water)

-

Glass vials with PTFE-lined caps

-

Inert gas (Argon or Nitrogen) supply

-

Gas-tight syringes and needles

-

Oven for drying glassware

-

Vortex mixer and/or ultrasonic bath

Step-by-Step Methodology

-

Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Place the sealed silane container, vials, and solvents into a glovebox or use Schlenk line techniques to maintain an inert atmosphere and exclude moisture.

-

Initial Screening (e.g., 1% w/v):

-

Add a pre-weighed amount of the silane (e.g., 10 mg) to a dry vial.

-

Using a dry syringe, add the appropriate volume of anhydrous solvent (e.g., 1 mL for a 1% solution).

-

Immediately cap the vial tightly.

-

-

Dissolution:

-

Gently swirl the vial. If the solid does not dissolve, use a vortex mixer for 30-60 seconds.

-

If still undissolved, place the vial in an ultrasonic bath for 2-5 minutes.[15] Avoid excessive heating.

-

-

Observation:

-

A successful dissolution results in a perfectly clear, homogenous solution with no visible particles, cloudiness, or phase separation.

-

Observe the solution for stability over a relevant period (e.g., 1-2 hours). Any formation of precipitate or haze indicates slow hydrolysis due to residual moisture or solvent instability.

-

-

Concentration Adjustment: If the initial concentration dissolves successfully, repeat the process with a higher concentration. If it fails, attempt a lower concentration (e.g., 0.1% w/v), as many SAM applications require only dilute solutions.

Experimental Workflow Diagram

Sources

- 1. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalsilicones.org [globalsilicones.org]

- 3. Chlorosilane - Wikipedia [en.wikipedia.org]

- 4. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 7. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]